Belvarafenib (TFA)
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Overview
Description
It is designed to inhibit the MAPK (Mitogen-Activated Protein Kinase) pathway, which is frequently activated in human tumors and promotes tumor growth . The compound has shown significant potential in targeting B-RAF, B-RAFv600E, and C-RAF kinases with IC50 values of 56 nM, 7 nM, and 5 nM, respectively .
Preparation Methods
The synthesis of RG6185 (TFA) involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of the trifluoroacetate group via esterification or acylation reactions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production .
Chemical Reactions Analysis
RG6185 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
RG6185 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RAF kinase family and the MAPK pathway.
Biology: Investigated for its effects on cell signaling and proliferation in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers with mutations in the RAF kinases.
Industry: Utilized in the development of new kinase inhibitors and other targeted therapies.
Mechanism of Action
RG6185 (TFA) exerts its effects by selectively inhibiting the RAF family kinases, which play a crucial role in the MAPK pathway. This pathway is involved in cell growth, differentiation, and survival. By inhibiting RAF kinases, RG6185 (TFA) disrupts the signaling cascade, leading to reduced tumor growth and proliferation . The molecular targets include B-RAF, B-RAFv600E, and C-RAF, with high selectivity and potency .
Comparison with Similar Compounds
RG6185 (TFA) is unique in its high selectivity and potency towards RAF kinases compared to other similar compounds. Some similar compounds include:
Dabrafenib: Another RAF inhibitor with different selectivity and potency profiles.
Vemurafenib: Targets B-RAFv600E but with different pharmacokinetic properties.
Sorafenib: A multi-kinase inhibitor with broader targets, including RAF kinases.
RG6185 (TFA) stands out due to its specific inhibition of the MAPK pathway, making it a valuable tool in cancer research and therapy development .
Properties
IUPAC Name |
4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN6OS.C2HF3O2/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26;3-2(4,5)1(6)7/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFMPRYDZZISSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF4N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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